(4-Hydroxyimino-cyclohexyl)-carbamic acid tert-butyl ester
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Overview
Description
(4-Hydroxyimino-cyclohexyl)-carbamic acid tert-butyl ester is a chemical compound with a unique structure that includes a cyclohexyl ring, a hydroxyimino group, and a carbamic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyimino-cyclohexyl)-carbamic acid tert-butyl ester typically involves the reaction of cyclohexanone oxime with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyimino-cyclohexyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso compound.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of carbamate derivatives.
Scientific Research Applications
(4-Hydroxyimino-cyclohexyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Hydroxyimino-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release active intermediates that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A similar ester compound used
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxyiminocyclohexyl)carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)12-8-4-6-9(13-15)7-5-8/h8,15H,4-7H2,1-3H3,(H,12,14) |
InChI Key |
NFJKBHROLOXLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=NO)CC1 |
Origin of Product |
United States |
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